molecular formula C17H18FNO B12627756 (2R)-4-benzyl-2-(3-fluorophenyl)morpholine CAS No. 920802-19-3

(2R)-4-benzyl-2-(3-fluorophenyl)morpholine

Cat. No.: B12627756
CAS No.: 920802-19-3
M. Wt: 271.33 g/mol
InChI Key: FLJPXHBOXRKYIM-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-4-benzyl-2-(3-fluorophenyl)morpholine is a chiral morpholine derivative characterized by the presence of a benzyl group at the 4-position and a 3-fluorophenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-benzyl-2-(3-fluorophenyl)morpholine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of a chiral morpholine derivative with a benzyl halide and a 3-fluorophenyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-benzyl-2-(3-fluorophenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl positions using reagents such as alkyl halides or aryl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate or sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various alkyl or aryl groups at the benzyl or fluorophenyl positions.

Scientific Research Applications

(2R)-4-benzyl-2-(3-fluorophenyl)morpholine has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of chiral drugs and catalysts.

    Biology: It may serve as a probe to study the interactions of morpholine derivatives with biological targets, such as enzymes or receptors.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs for neurological disorders or cancer.

    Industry: It can be used in the production of specialty chemicals and materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2R)-4-benzyl-2-(3-fluorophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(3-fluorophenyl)morpholine: A structurally similar compound with a fluorophenyl group at the 2-position but lacking the benzyl group.

    4-benzylmorpholine: A compound with a benzyl group at the 4-position but lacking the fluorophenyl group.

    (2R)-4-benzyl-2-phenylmorpholine: A compound with a phenyl group at the 2-position instead of a fluorophenyl group.

Uniqueness

(2R)-4-benzyl-2-(3-fluorophenyl)morpholine is unique due to the combination of the benzyl and fluorophenyl groups, which may confer distinct biological activity and chemical reactivity compared to similar compounds. The presence of the fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

920802-19-3

Molecular Formula

C17H18FNO

Molecular Weight

271.33 g/mol

IUPAC Name

(2R)-4-benzyl-2-(3-fluorophenyl)morpholine

InChI

InChI=1S/C17H18FNO/c18-16-8-4-7-15(11-16)17-13-19(9-10-20-17)12-14-5-2-1-3-6-14/h1-8,11,17H,9-10,12-13H2/t17-/m0/s1

InChI Key

FLJPXHBOXRKYIM-KRWDZBQOSA-N

Isomeric SMILES

C1CO[C@@H](CN1CC2=CC=CC=C2)C3=CC(=CC=C3)F

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.